2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol
CAS No.:
Cat. No.: VC13458497
Molecular Formula: C18H28N2O
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O |
|---|---|
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | 2-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C18H28N2O/c21-12-11-19-10-4-7-17(13-19)15-20(18-8-9-18)14-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2 |
| Standard InChI Key | RJRPCZJXJYIDFV-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CCO)CN(CC2=CC=CC=C2)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)CCO)CN(CC2=CC=CC=C2)C3CC3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 2-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]ethanol, with a molecular formula of C₁₈H₂₈N₂O and a molecular weight of 288.4 g/mol. Its structure includes:
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A piperidine ring (six-membered saturated nitrogen-containing heterocycle).
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A benzyl-cyclopropyl-amino-methyl substituent at the 3-position, combining aromatic (benzyl), cycloalkyl (cyclopropyl), and amine functionalities.
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An ethanol group (-CH₂CH₂OH) at the 1-position of the piperidine ring.
The SMILES notation for this compound is C1CC(CN(C1)CCO)CN(CC2=CC=CC=C2)C3CC3, which encodes its connectivity and stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₂O |
| Molecular Weight | 288.4 g/mol |
| PubChem CID | 66566986 |
| InChIKey | RJRPCZJXJYIDFV-UHFFFAOYSA-N |
Comparative Analysis with Related Compounds
Future Directions and Research Gaps
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Biological Evaluation: In vitro and in vivo studies are needed to assess the compound’s pharmacokinetic profile (e.g., metabolic stability, bioavailability).
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Structure-Activity Relationship (SAR) Studies: Modifying the benzyl-cyclopropyl-amino group or ethanol substituent could optimize target binding.
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Computational Modeling: Docking simulations could predict interactions with therapeutic targets (e.g., DPP-4, CCR5).
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